molecular formula C17H13ClFNOS B4837771 3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4837771
M. Wt: 333.8 g/mol
InChI Key: AWUFDUFVQZQUIX-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a chloro substituent at the 3-position, a fluorophenyl group at the 2-position, and a carboxamide functional group at the 2-position of the benzothiophene ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(4-fluorophenyl)ethanone, with a thiophene derivative under basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction of the benzothiophene derivative with an appropriate amine, such as 2-(4-fluorophenyl)ethylamine, in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or enzyme receptors, leading to modulation of their activity.

    Inhibition of Enzymes: It may inhibit the activity of specific enzymes, such as kinases or proteases, thereby affecting cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-N-[2-(4-chlorophenyl)ethyl]-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a chloro substituent instead of a fluoro substituent on the phenyl ring.

    3-chloro-N-[2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide: This compound has a methyl substituent on the phenyl ring instead of a fluoro substituent.

    3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide: This compound has a methoxy substituent on the phenyl ring instead of a fluoro substituent.

Properties

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS/c18-15-13-3-1-2-4-14(13)22-16(15)17(21)20-10-9-11-5-7-12(19)8-6-11/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUFDUFVQZQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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